3-Amino-3-(1-boc-3-pyrrolidyl)propanoic acid
Overview
Description
3-Amino-3-(1-Boc-3-pyrrolidyl)propanoic Acid is a chemical compound with the CAS Number: 889949-27-3 and Linear Formula: C12H22N2O4 . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H22N2O4 . The InChI Code for this compound is 1S/C12H22N2O4/c1-12(2,3)18-11(17)14-5-4-8(7-14)9(13)6-10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16) .Physical and Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 258.32 . The compound should be stored at a temperature of +4°C .Scientific Research Applications
Synthesis of Neuroexcitants 3-Amino-3-(1-boc-3-pyrrolidyl)propanoic acid is used as a precursor in the synthesis of neuroexcitants like kainoid amino acids. This involves a process where N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes are used. The key step in this synthesis is the radical addition of 2-iodoethanol, facilitating nitrogen-directed homoallylic radical rearrangement to access polysubstituted pyrrolidines (Hodgson, Hachisu, & Andrews, 2005).
Catalytic Approaches in Organic Synthesis This compound is utilized in Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols. It leads to the formation of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters. This is a novel and convenient approach to functionalized pyrroles (Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012).
Acylation of Pyrrolidine-2,4-diones The acylation of pyrrolidine-2,4-diones, derived from the corresponding α-amino acid esters, is achieved using this compound. This process results in the synthesis of 3-acyltetramic acids, which is significant in the field of organic chemistry (Jones, Begley, Peterson, & Sumaria, 1990).
Synthesis of Amino Alcohols It's also involved in the synthesis of amino alcohols, where it reacts with quinaldinate to form salts. These reactions and their products are important for understanding hydrogen bonding and polymorphism in chemical compounds (Podjed & Modec, 2022).
N-tert-Butoxycarbonylation of Amines This acid is used in the N-tert-butoxycarbonylation of amines, an efficient and environmentally friendly process in organic synthesis. This method is particularly useful in the production of N-Boc derivatives of chiral α-amino alcohols and esters (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-5-methyl-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10-11-8-6-7(2)4-5-9(8)12-10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVECUUCFVCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440277 | |
Record name | 2-Ethyl-5-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-27-3 | |
Record name | 2-Ethyl-5-methylbenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.